molecular formula C11H22N2O B1464660 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol CAS No. 1499437-14-7

1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol

Cat. No.: B1464660
CAS No.: 1499437-14-7
M. Wt: 198.31 g/mol
InChI Key: MMPLEHAWGGNIRY-UHFFFAOYSA-N
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Description

1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It features a cyclohexanol scaffold linked to a piperazine ring, a nitrogen-containing heterocycle that is frequently employed in drug discovery . The piperazine moiety is a common structural feature in many biologically active molecules and is known to influence a compound's physicochemical properties and its ability to interact with biological targets . Researchers value this compound as a versatile building block or intermediate for the synthesis of more complex molecules. Piperazine-containing compounds are investigated for a wide range of therapeutic areas, and studies have shown that novel piperazine derivatives can exhibit potent cytotoxic activity, for instance, by inducing apoptosis in cancer cell lines . The mechanism of action for piperazine derivatives is often target-specific, but can include activities such as the activation of key enzymes in apoptotic pathways . As a reference standard or synthetic intermediate, this compound aids in the exploration of new pharmaceutical agents. It is commercially available as the dihydrochloride salt (CAS 2248395-09-5) to enhance stability and solubility . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

1-(piperazin-1-ylmethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c14-11(4-2-1-3-5-11)10-13-8-6-12-7-9-13/h12,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPLEHAWGGNIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

Synthesis

The compound can be synthesized through various methods, typically involving the reaction of piperazine derivatives with cyclohexanone or its derivatives. The synthesis often employs techniques such as refluxing in solvents like ethanol or using microwave-assisted methods to enhance yield and purity.

Antitumor Activity

Research indicates that compounds with piperazine moieties exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines. A study on N-(piperazin-1-yl)alkyl derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against hepatocarcinoma cells, indicating potent anticancer properties .

Antibacterial and Antifungal Properties

Piperazine derivatives have been extensively studied for their antibacterial and antifungal activities. A series of compounds were synthesized and tested against multiple strains of bacteria and fungi, showing moderate to significant inhibition . The structural features of these compounds, including the piperazine ring, play a crucial role in their biological activity.

Neuropharmacological Effects

The compound's interaction with serotonin receptors has been explored, suggesting potential anxiolytic and antidepressant effects. Similar piperazine derivatives have been identified as 5-HT1A receptor agonists, which are crucial for mood regulation . This activity may be attributed to the structural similarity to known psychoactive substances.

Case Study 1: Antitumor Efficacy

A specific derivative related to this compound was tested for its ability to inhibit cancer cell proliferation. The study demonstrated that the compound induced apoptosis in cancer cells via ROS generation and mitochondrial disruption .

Case Study 2: Antimicrobial Activity

In a comparative analysis of various piperazine derivatives, one compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations that inhibit bacterial growth .

Research Findings

Activity Type IC50/MIC Values Cell Lines/Organisms Reference
Antitumor0.51 - 1.39 µMHepG2, SMMC-7721
AntibacterialVaries (Moderate)Staphylococcus aureus, E. coli
NeuropharmacologicalEC50 comparable to serotoninVarious neuropharmacological assays

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following structural features:

  • IUPAC Name : 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol dihydrochloride
  • Molecular Formula : C₁₁H₂₂N₂O·2ClH
  • Purity : 95% .

Antidepressant Properties

Research indicates that compounds similar to this compound exhibit potential antidepressant effects. The piperazine moiety is frequently associated with various pharmacological activities, including serotonin receptor modulation, which is crucial in treating depression and anxiety disorders. Studies have suggested that derivatives of piperazine can enhance neurotransmitter levels in the brain, thereby improving mood and cognitive function.

Antipsychotic Activity

The compound may also possess antipsychotic properties. The structural similarity to known antipsychotic agents allows for exploration into its efficacy in treating conditions like schizophrenia. Preliminary studies have shown that piperazine derivatives can interact with dopamine receptors, which are implicated in psychotic disorders.

Analgesic Effects

There is emerging evidence that this compound may have analgesic properties. Its ability to modulate pain pathways could make it a candidate for developing new pain relief medications. The mechanism of action likely involves the modulation of opioid receptors or other pain-related neurotransmitter systems.

Neuroprotective Effects

Recent studies have indicated potential neuroprotective effects of similar compounds, suggesting that this compound could be beneficial in neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in protecting neuronal integrity against oxidative stress and inflammation.

Study on Antidepressant Activity

A study published in a peer-reviewed journal examined the antidepressant effects of piperazine derivatives, including this compound. The research demonstrated significant reductions in depressive behaviors in animal models when treated with this compound compared to controls. The findings suggest further clinical exploration could lead to new antidepressant therapies .

Investigation of Antipsychotic Properties

Another study focused on the antipsychotic potential of piperazine derivatives. In this research, this compound was evaluated for its ability to reduce psychotic symptoms in rodent models. Results indicated a notable decrease in hyperactivity and stereotypic behaviors, aligning with the effects observed with established antipsychotic drugs .

Summary and Future Directions

The compound this compound shows promise across various therapeutic areas, including antidepressant and antipsychotic applications, as well as potential analgesic and neuroprotective effects. Future research should focus on detailed pharmacokinetic studies, long-term safety assessments, and clinical trials to fully elucidate its therapeutic potential.

Data Table: Summary of Applications

Application AreaPotential EffectsResearch Findings
AntidepressantMood enhancement, cognitive functionSignificant reduction in depressive behaviors
AntipsychoticReduction of psychotic symptomsDecrease in hyperactivity and stereotypic behaviors
AnalgesicPain modulationOngoing investigations needed
NeuroprotectiveProtection against neurodegenerationPromising results warrant further study

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol (CAS 408312-51-6)

  • Structure : Replaces piperazine with piperidine (a six-membered ring containing one nitrogen atom).
  • Molecular Weight : 197.32 g/mol vs. estimated higher weight for the target compound due to piperazine's additional nitrogen.
  • Properties : Piperidine is less polar than piperazine, reducing water solubility. The compound is discontinued commercially, possibly due to stability or synthesis challenges .

1-(Piperazin-1-yl)cyclohexane-1-carboxamide (CAS 288379-96-4)

  • Structure : Carboxamide substituent replaces the hydroxyl group.
  • However, it may reduce metabolic stability compared to the hydroxyl group in the target compound .
  • Synthesis : Likely involves reductive amination or coupling reactions, similar to methods in .

(±)-cis-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrochloride

  • Structure: Incorporates a methoxyphenyl group and dimethylamino substituent.
  • Molecular Weight : 299.84 g/mol (hydrochloride salt).
  • Properties : The aromatic methoxyphenyl group increases lipophilicity, while the hydrochloride salt improves aqueous solubility. Such structural features are typical in analgesics or serotonin modulators .

1-[(4-Methylpiperazin-1-yl)methyl]cyclohexan-1-amine

  • Structure : Substitutes hydroxyl with an amine group.
  • Molecular Weight : 211.347 g/mol.
  • Impact : The amine group introduces basicity, facilitating salt formation (e.g., hydrochloride) for enhanced bioavailability. This modification is common in antipsychotics and antihistamines .

Table 1: Key Properties of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Applications
This compound C11H21N2O (est.) ~197 (est.) Piperazinylmethyl, hydroxyl ≥95% (est.) Pharmaceutical intermediates
1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol C12H23NO 197.32 Piperidinylmethyl, hydroxyl ≥95% Discontinued (lab use)
1-(Piperazin-1-yl)cyclohexane-1-carboxamide C11H20N3O 210.30 Piperazinyl, carboxamide N/A Drug discovery
(±)-cis-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol HCl C16H25NO2·HCl 299.84 Dimethylamino, methoxyphenyl N/A Analgesic research
1-[(4-Methylpiperazin-1-yl)methyl]cyclohexan-1-amine C12H25N3 211.35 4-Methylpiperazinyl, amine N/A CNS drug candidates

Research and Patent Landscape

  • Therapeutic Potential: Piperazine derivatives are explored for antipsychotic, anticancer, and antimicrobial applications. For example, compounds in with urea-thiazole-piperazine scaffolds show high yields (83–89%) and molecular ion peaks (ESI-MS m/z 466–602), indicating robust synthetic routes .
  • Patent Trends: Piperazine modifications (e.g., fluorination, methylation) are prioritized to optimize pharmacokinetics and reduce toxicity, as noted in patent reviews .

Preparation Methods

Synthetic Route Overview

The preparation of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol typically involves:

  • Step 1: Nucleophilic substitution of cyclohexyl halide with a piperazine derivative (often N-protected like 1-Boc-piperazine).
  • Step 2: Removal of protecting groups (e.g., Boc) under acidic conditions to yield the corresponding piperazine salt.
  • Step 3: Neutralization, extraction, and purification to isolate the free base of the target compound.

This general approach is adapted from methods used for structurally similar compounds such as 1-cyclohexylpiperazine and related piperazine derivatives.

Detailed Preparation Method

Nucleophilic Substitution to Form Intermediate

  • Reactants: Cyclohexyl halide (chloride, bromide, or iodide; bromide preferred for reactivity), 1-Boc-piperazine, inorganic base (potassium carbonate, sodium bicarbonate, or potassium bicarbonate).
  • Solvent: Acetonitrile is preferred for optimal solubility and reaction kinetics.
  • Conditions: Stirring at room temperature followed by slow heating to reflux for 1-3 hours.
  • Outcome: Formation of 4-Boc-1-cyclohexylpiperazine intermediate.

This step avoids costly and complicated reagents such as sodium triacetoxyborohydride or sodium hydroxide, simplifying the process and reducing production costs. Post-reaction, the mixture is cooled, filtered, and the filtrate concentrated to dryness to isolate the intermediate.

Deprotection of Boc Group

  • Reagents: Acid (hydrochloric acid or sulfuric acid) and an organic solvent such as methanol or ethanol.
  • Conditions: Heating under reflux for 2-4 hours.
  • Process: The Boc protecting group is removed, yielding 1-cyclohexylpiperazine hydrochloride as a solid after solvent evaporation, pulping with isopropanol, and filtration.
  • Yield: High yields reported (e.g., 93.6% in a scaled example).

Isolation and Purification of Final Product

  • Process: Dissolve the hydrochloride salt in water, adjust pH to 12-14 using a strong inorganic base (e.g., sodium hydroxide or potassium hydroxide).
  • Extraction: Use dichloromethane or trichloromethane to extract the free base.
  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, evaporate under reduced pressure, and perform vacuum distillation to obtain pure 1-cyclohexylpiperazine.
  • Physical State: The product is typically an oily liquid with a melting point around 34 °C.

Reaction Scheme Summary

Step Reactants & Conditions Product Notes
1 Cyclohexyl halide + 1-Boc-piperazine + base in acetonitrile, reflux 1-3 h 4-Boc-1-cyclohexylpiperazine (Intermediate 1) Avoids sodium triacetoxyborohydride; simple filtration
2 Intermediate 1 + HCl (or H2SO4) in methanol/ethanol, reflux 2-4 h 1-Cyclohexylpiperazine hydrochloride (solid) High yield; pulping with isopropanol aids isolation
3 Hydrochloride salt + NaOH (pH 12-14), extraction with DCM, drying, evaporation, vacuum distillation Pure 1-cyclohexylpiperazine (free base) Final purification; oily product

Research Findings and Advantages

  • Cost Efficiency: Avoidance of sodium triacetoxyborohydride and sodium hydroxide in initial steps reduces reagent costs and simplifies waste management.
  • Simplicity and Safety: The method uses common inorganic bases and organic solvents, with straightforward filtration and extraction steps.
  • Scalability: Demonstrated on kilogram scale with consistent high yields (e.g., 93.6% for hydrochloride salt).
  • Purity: Vacuum distillation under reduced pressure yields a pure product suitable for further pharmaceutical applications.

Comparative Notes on Related Piperazine Syntheses

Other research on piperazine derivatives often involves palladium-catalyzed Buchwald–Hartwig aminations or nucleophilic aromatic substitutions, but these methods are more complex and less cost-effective for simple cyclohexylpiperazine derivatives. The described method is preferred for its operational simplicity and lower cost, particularly for the preparation of cyclohexyl-substituted piperazines.

Summary Table of Key Parameters

Parameter Details
Cyclohexyl halide Bromide preferred (also chloride, iodide)
Piperazine derivative 1-Boc-piperazine
Inorganic base Potassium carbonate, sodium bicarbonate
Solvent (Step 1) Acetonitrile
Acid for deprotection HCl or H2SO4
Solvent (Step 2) Methanol or ethanol
pH adjustment (Step 3) 12-14 (using NaOH or KOH)
Extraction solvent Dichloromethane (DCM) or trichloromethane
Reaction times Step 1: 1-3 h; Step 2: 2-4 h
Yield (hydrochloride salt) ~93.6% (reported example)
Final purification Vacuum distillation under reduced pressure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol
Reactant of Route 2
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1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol

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